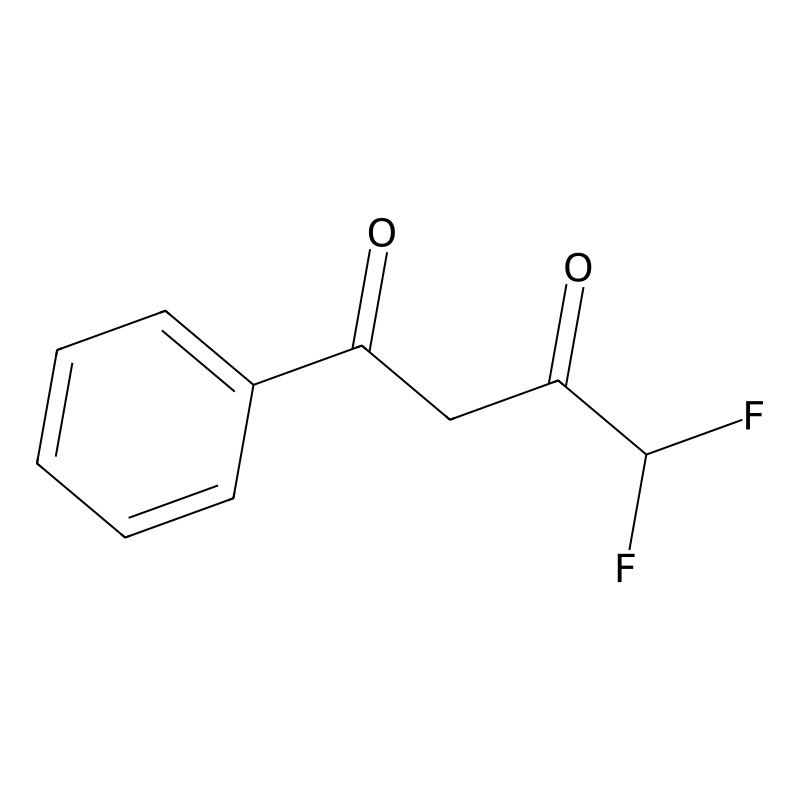

4,4-Difluoro-1-phenylbutane-1,3-dione

Content Navigation

Researchers requiring precise triplet-state tuning for Eu³⁺/Tb³⁺ OLED emitters or CHF2-bearing pharmaceutical building blocks often face supply inconsistency. This compound resolves that with a consistent, high-purity source. Key advantages: 1) Optimized enol-chelate structure ensures reproducible ligand-to-metal energy transfer for maximum quantum yields. 2) Enables synthesis of metabolically stable CHF2-pyrazoles not accessible with CF3 analogs. 3) Rigorous analytical certification guarantees lot-to-lot consistency for both luminescent material and medicinal chemistry programs.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4,4-Difluoro-1-phenylbutane-1,3-dione (DFPB) is a partially fluorinated β-diketone widely utilized as a specialized chelating ligand for lanthanide luminescence and as a difluoromethylated building block in medicinal chemistry[1]. Featuring a difluoromethyl (CHF2) group paired with a phenyl ring, this compound exists predominantly in its cis-enol tautomeric forms, stabilized by strong intramolecular hydrogen bonding [2]. In procurement contexts, DFPB is prioritized when the specific electronic and steric profile of the CHF2 moiety is required to tune the triplet state energy for optimal energy transfer in europium (Eu3+) and terbium (Tb3+) complexes, or when synthesizing CHF2-bearing pyrazoles for pharmaceutical applications where the trifluoromethyl (CF3) analog exhibits suboptimal pharmacokinetic properties[3].

Research Fit

References

- [1] Jalili, E., et al. 'Structure, Tautomeric, and intramolecular hydrogen bond of Difluorobenzoylacetone; IR, UV, NMR, and quantum calculation studies.' Journal of Molecular Structure, 1316 (2024): 139010.

- [2] Bala, M., et al. 'Synthesis, photoluminescent features and intramolecular energy transfer mechanism of europium (III) complexes with fluorinate β-diketone ligand and auxiliary ligands.' Journal of Fluorine Chemistry, 178 (2015): 6-13.

- [3] Pashkov, A. D., et al. 'Synthesis and Mixed Metal Complexes of Eu3+, Gd3+, and Tb3+ with a Diketone, Bearing Pyrazole Moiety and CHF2-Group: Structure, Color Tuning, and Kinetics of Energy Transfer.' Inorganics, 10(11) (2022): 208.

Substituting DFPB with its non-fluorinated analog, benzoylacetone (BA), or its fully fluorinated analog, trifluorobenzoylacetone (TFBA), fundamentally alters the material's coordination chemistry and downstream performance [1]. The CHF2 group provides a precise intermediate electron-withdrawing effect that tunes the ligand-to-metal charge transfer (LMCT) and triplet state energies[2]. If TFBA is used instead, the stronger electron-withdrawing nature of the CF3 group lowers the hydrogen bond strength and shifts the triplet energy, which can mismatch the resonance levels of specific lanthanides, reducing luminescence efficiency [1]. In pharmaceutical synthesis, replacing DFPB with TFBA yields CF3-pyrazoles rather than CHF2-pyrazoles; the latter are specifically required to act as lipophilic hydrogen bond donors to improve metabolic stability and target binding affinity in cyclooxygenase-2 (COX-2) inhibitors and antiviral agents [3].

Substitution Risk

Non-fluorinated (BA) and CF3 (TFBA) analogs alter enol equilibrium and IHB strength, which may shift metal-binding dynamics.

Dke1 dioxygenase shows differing apparent affinity for diketone substrates; generic substitution may reduce enzyme-binding fit.

Europium complex emission intensity and color purity depend on ligand electronic tuning; analogs may not replicate reported performance.

References

- [1] Jalili, E., et al. 'Structure, Tautomeric, and intramolecular hydrogen bond of Difluorobenzoylacetone; IR, UV, NMR, and quantum calculation studies.' Journal of Molecular Structure, 1316 (2024): 139010.

- [2] Bala, M., et al. 'Synthesis, photoluminescent features and intramolecular energy transfer mechanism of europium (III) complexes with fluorinate β-diketone ligand and auxiliary ligands.' Journal of Fluorine Chemistry, 178 (2015): 6-13.

- [3] Massari, S., et al. 'Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds.' Journal of Medicinal Chemistry, 57(10) (2014): 4351-4367.

Tunable Coordination via Intermediate H-Bonding

Density functional theory (DFT) and spectroscopic studies (IR, UV, NMR) demonstrate that the intramolecular hydrogen bond strength of DFPB is precisely intermediate between that of acetylacetone (AA) and benzoylacetone (BA), but stronger than that of trifluorobenzoylacetone (TFBA)[1]. The energy difference between the two stable chelated cis-enol forms of DFPB is exceptionally small (0.96 kcal/mol), allowing both conformers to coexist in comparable proportions[1]. This unique tautomeric equilibrium, driven by the partial fluorination, provides distinct coordination kinetics during metal complexation compared to the rigid behavior of fully fluorinated or non-fluorinated analogs [2].

| Evidence Dimension | Intramolecular hydrogen bond strength and cis-enol energy difference |

| Target Compound Data | DFPB: 0.96 kcal/mol difference between cis-enol forms; intermediate H-bond strength |

| Comparator Or Baseline | TFBA: Weaker H-bond strength due to strong CF3 electron withdrawal |

| Quantified Difference | DFPB maintains a stronger intramolecular hydrogen bond than TFBA while allowing dual cis-enol coexistence. |

| Conditions | DFT calculations (B3LYP/6-311++G**) and NMR/UV spectroscopy in solvent. |

The specific hydrogen bonding profile dictates the ligand exchange rate and stability of the resulting metal complexes, making DFPB superior for synthesizing stable, high-yield lanthanide coordination compounds.

Europium and Terbium Luminescence via Triplet Tuning

DFPB acts as a highly efficient 'antenna' ligand for lanthanide ions [1]. When complexed with europium (Eu3+) or terbium (Tb3+), the CHF2 group tunes the ligand's triplet state energy to perfectly match the resonance energy states of the metals (5D0 for Eu3+ and 5D4 for Tb3+) [1]. Studies on Eu(DFPB)3 complexes show highly polarizable ligand fields and pure red luminescence, while mixed metal complexes (EuxTb1-xL3) demonstrate that DFPB facilitates efficient non-radiative energy transfer from Tb3+ to Eu3+ [2]. This performance is highly dependent on the exact fluorination level, which cannot be optimally achieved with non-fluorinated benzoylacetone due to higher non-radiative multiphonon relaxation [2].

| Evidence Dimension | Ligand-to-metal energy transfer efficiency |

| Target Compound Data | DFPB: Optimal triplet state matching for Eu3+ 5D0 and Tb3+ 5D4 |

| Comparator Or Baseline | Benzoylacetone (BA): Suboptimal triplet energy, higher non-radiative multiphonon relaxation |

| Quantified Difference | DFPB significantly reduces non-radiative multiphonon relaxation compared to BA, enhancing luminescence intensity. |

| Conditions | Photoluminescence spectroscopy of Eu3+ and Tb3+ complexes. |

For manufacturers of OLEDs, luminescent sensors, or optical materials, DFPB provides the exact triplet energy required to maximize quantum yield and color purity.

Difluoromethylated Heterocycle Precursor

In the synthesis of pharmaceutical intermediates, DFPB reacts with hydrazines to yield 5-difluoromethyl-1H-pyrazoles [1]. The presence of the CHF2 group, rather than a CF3 group, fundamentally alters the lipophilicity and hydrogen-bonding capacity of the resulting heterocycle [1]. Experimental observations show that DFPB allows for the formation of stable difluoromethyl pyrazole derivatives that act as lipophilic hydrogen bond donors, a critical requirement for binding in the active sites of COX-2 and influenza virus polymerases [2]. Substituting DFPB with TFBA yields CF3-pyrazoles, which lack this hydrogen-bond donating ability and often exhibit poorer aqueous solubility[1].

| Evidence Dimension | Heterocycle functionalization |

| Target Compound Data | DFPB: Yields CHF2-pyrazoles, acting as H-bond donors |

| Comparator Or Baseline | TFBA: Yields CF3-pyrazoles, acting only as H-bond acceptors |

| Quantified Difference | DFPB provides a bioisosteric CHF2 group that improves target binding affinity and metabolic stability. |

| Conditions | Cyclocondensation with hydrazines in glacial acetic acid. |

Pharmaceutical buyers must procure DFPB specifically when designing drugs that require the unique hydrogen-bonding pharmacophore of a difluoromethyl group, which cannot be substituted by a trifluoromethyl group.

Antenna Ligands for OLEDs and Optical Sensors

DFPB is highly suited for synthesizing Eu3+, Tb3+, and Gd3+ coordination complexes used in organic light-emitting diodes (OLEDs) and luminescent thermometers. Its specific triplet state energy enables highly efficient intramolecular energy transfer, yielding pure red or green emissions with high quantum yields [1].

Synthesis of COX-2 Inhibitors and Antiviral Agents

DFPB is a critical building block for synthesizing difluoromethylated pyrazoles, such as analogs of Celecoxib or influenza virus polymerase inhibitors. The resulting CHF2 group acts as a lipophilic hydrogen bond donor, enhancing drug-target interactions and metabolic stability compared to CF3 derivatives [2].

Mixed-Metal Lanthanide Complexes for Color Tuning

In advanced materials research, DFPB is utilized to create mixed-metal lanthanide complexes (e.g., EuxTb1-x(DFPB)3). The ligand's unique electronic structure facilitates precise non-radiative energy transfer between the different metal centers, allowing for fine color tuning and the development of single-phase white-light emitters or ratiometric luminescent sensors [3].

Application Fit Matrix

References

- [1] Bala, M., et al. 'Synthesis, photoluminescent features and intramolecular energy transfer mechanism of europium (III) complexes with fluorinate β-diketone ligand and auxiliary ligands.' Journal of Fluorine Chemistry, 178 (2015): 6-13.

- [2] Massari, S., et al. 'Optimization of Small-Molecule Inhibitors of Influenza Virus Polymerase: From Thiophene-3-Carboxamide to Polyamido Scaffolds.' Journal of Medicinal Chemistry, 57(10) (2014): 4351-4367.

- [3] Pashkov, A. D., et al. 'Synthesis and Mixed Metal Complexes of Eu3+, Gd3+, and Tb3+ with a Diketone, Bearing Pyrazole Moiety and CHF2-Group: Structure, Color Tuning, and Kinetics of Energy Transfer.' Inorganics, 10(11) (2022): 208.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types